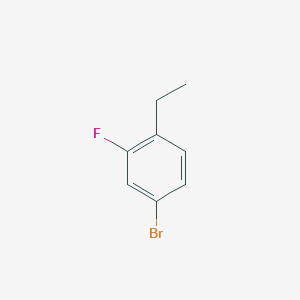

4-Bromo-1-ethyl-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFVMRQRVFHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627234 | |

| Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627463-18-7 | |

| Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-ethyl-2-fluorobenzene CAS number

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene (CAS: 627463-18-7)

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a versatile synthetic building block, its unique substitution pattern—featuring bromo, fluoro, and ethyl groups—offers a strategic platform for the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore logical synthetic pathways, analyze its chemical reactivity, discuss its applications, and provide rigorous safety and handling protocols. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is an organic compound distinguished by its benzene core functionalized with three different substituents.[1][2] The interplay between the electron-withdrawing halogen atoms and the electron-donating ethyl group defines its chemical behavior and synthetic potential. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 627463-18-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈BrF | [1][2] |

| Molecular Weight | 203.05 g/mol | [1] |

| SMILES | CCC1=C(C=C(C=C1)Br)F | [1] |

| InChI | InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | [1] |

| InChIKey | DRYFVMRQRVFHOH-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.5 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results, but a logical and efficient pathway can be devised based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are paramount in designing the reaction sequence. The fluorine atom is an ortho-, para-director, as is the ethyl group. To achieve the desired 1,2,4-substitution pattern, the most rational approach involves the bromination of a commercially available precursor, 1-ethyl-2-fluorobenzene.

Proposed Synthetic Workflow:

The fluor and ethyl groups on the precursor (1-ethyl-2-fluorobenzene) will direct the incoming electrophile (Br⁺). The para-position relative to the fluorine atom is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.

Caption: Proposed synthesis workflow for this compound.

Causality in Experimental Design:

-

Choice of Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is essential.[3] It polarizes the Br-Br bond in molecular bromine (Br₂), generating a potent electrophile (Br⁺) required to overcome the activation energy of aromatic substitution.

-

Reaction Control: The temperature must be carefully controlled to prevent over-bromination and the formation of isomeric impurities. The reaction is typically performed at or below room temperature.

-

Purification Strategy: The final product's purity is critical for subsequent applications. Distillation is suitable if boiling points of isomers are sufficiently different, while column chromatography offers more precise separation based on polarity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The carbon-bromine bond is the primary site for transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Key Reaction Pathways:

-

Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions.[3][4] Reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the precise installation of new alkyl, aryl, or vinyl groups at the C4 position. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Grignard Reagent Formation: Treatment with magnesium metal can convert the aryl bromide into a Grignard reagent (4-ethyl-2-fluorophenylmagnesium bromide).[3] This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

-

Benzyne Formation: The ortho-disposition of the bromo and fluoro groups allows for the generation of a highly reactive benzyne intermediate upon treatment with a strong base or certain metals like lithium amalgam.[5] This intermediate can be trapped by dienes in a Diels-Alder reaction to rapidly construct polycyclic aromatic systems.[5]

Caption: Key reaction pathways utilizing this compound.

Applications in Research and Drug Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] This compound serves as a precursor for synthesizing more complex molecules where the 4-ethyl-2-fluorophenyl moiety is a key pharmacophore. Halogenated benzoates, a related class of compounds, have shown potential as antimicrobial and anticancer agents.[7]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated and brominated intermediates to create compounds with high efficacy and appropriate environmental persistence.[3][8]

-

Materials Science: The rigid, well-defined structure of this molecule makes it a candidate for developing novel polymers and functional materials. Research on related compounds has demonstrated their use in creating molecular switches, where the orientation of the ethyl group can be controlled by an electrical current, suggesting potential applications in nanoelectronics.[9]

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate caution. The following information is derived from GHS classifications provided by the European Chemicals Agency (ECHA).[1]

GHS Hazard Classification:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

Standard Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Handling Procedure:

-

In Case of Exposure:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

References

Sources

- 1. This compound | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-2-fluorobenzene, a key halogenated aromatic intermediate. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and its role in compound identification. It explores established synthetic routes, mechanisms of formation, and detailed protocols for its analytical characterization. Furthermore, this guide elucidates the compound's significance and applications within medicinal chemistry and drug development, highlighting its function as a versatile building block. Concluding with critical safety, handling, and storage protocols, this paper serves as an essential resource for laboratory professionals engaged in organic synthesis and pharmaceutical research.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon whose utility in organic synthesis is largely dictated by its precise chemical structure and physical characteristics. Accurate identification begins with its molecular formula and weight, which are foundational for both stoichiometric calculations in synthesis and for confirmation of its identity via analytical methods like mass spectrometry.

Chemical Identity

A clear and unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research environment. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| CAS Number | 627463-18-7 | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Monoisotopic Mass | 201.97934 Da | [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)Br)F | [1] |

| InChIKey | DRYFVMRQRVFHOH-UHFFFAOYSA-N | [1] |

Molecular Weight Analysis

The molecular weight of 203.05 g/mol is a critical parameter derived from its molecular formula, C₈H₈BrF.[1] This value is the sum of the atomic weights of all constituent atoms: eight carbons, eight hydrogens, one bromine, and one fluorine. The monoisotopic mass of 201.97934 Da, which considers the mass of the most abundant isotopes of each element, is the value most relevant for high-resolution mass spectrometry, a primary technique for structure confirmation.[1]

Physicochemical Properties

The physical state and solubility of the compound are crucial for planning reactions, including solvent selection and purification strategies.

| Property | Value | Notes |

| Boiling Point | 190-193 °C | [2] |

| Density | 1.326 g/mL | [2] |

| XLogP3 | 3.5 | A measure of lipophilicity, indicating good solubility in organic solvents.[1] |

| Appearance | Colorless liquid or solid | [2] |

| Solubility | Soluble in organic solvents such as benzene and ethanol. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. Understanding the underlying mechanism is key to optimizing reaction conditions and minimizing the formation of isomeric impurities.

Primary Synthetic Route: Electrophilic Bromination

The most direct method for preparing the title compound is the bromination of 1-ethyl-2-fluorobenzene. The ethyl group is an ortho-, para-director and an activating group, while the fluorine atom is also an ortho-, para-director but a deactivating group. The directing effects of both substituents align to favor substitution at the C4 position (para to the fluorine and ortho to the ethyl group), leading to the desired product.

A common and effective protocol involves using a brominating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-2-fluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to a temperature between -20°C and 0°C using an appropriate cooling bath to control the reaction's exothermicity and improve regioselectivity.[3]

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeCl₃), to the mixture.[3]

-

Bromination: Add liquid bromine (1.01-1.02 eq) dropwise from the addition funnel over 30-60 minutes, maintaining the low temperature.[3] The use of a slight excess of bromine ensures complete conversion of the starting material.[3]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Causality Behind Choices:

-

Low Temperature: Performing the bromination at sub-zero temperatures is crucial.[3] It minimizes the formation of the ortho- and other isomeric byproducts by increasing the kinetic barrier for their formation relative to the thermodynamically favored para-product.

-

Lewis Acid Catalyst: The catalyst (e.g., FeCl₃) polarizes the Br-Br bond, making the bromine a much stronger electrophile (generating a "Br⁺" equivalent) required to attack the moderately activated benzene ring.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Role as an intermediate in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. This compound is classified as harmful and requires specific precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this chemical presents the following hazards:

-

H302: Harmful if swallowed [1]* H312: Harmful in contact with skin [1]* H332: Harmful if inhaled [1] The corresponding GHS pictogram is a Warning signal (exclamation mark). [1]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [4]* PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [5]* Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. [6]Use non-sparking tools, especially when transferring large quantities. [4]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]Avoid contact with skin and eyes. [2]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [6]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. [5]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [7]* Ingestion: Rinse mouth with water and seek medical attention. [6]

References

-

PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]

-

XD BIOCHEMS. (n.d.). Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

XD BIOCHEMS. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. (A) Action spectra for the this compound.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-ethyl-2-fluorobenzene (CAS No. 627463-18-7), a key halogenated aromatic intermediate. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. This document delves into its chemical properties, spectral characteristics, reactivity, and provides field-proven insights into its application in synthetic workflows.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative featuring an ethyl group, a fluorine atom, and a bromine atom. These substituents impart specific reactivity and physical properties that are crucial for its role in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a feature highly sought after in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 627463-18-7 | [2] |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC1=C(C=C(C=C1)Br)F | [2] |

| Boiling Point | 201.7°C at 760 mmHg (Predicted) | [1] |

| Density | 1.423 g/cm³ (Predicted) | [1] |

| XLogP3 | 3.5 | [2] |

Spectral Characterization: A Structural Fingerprint

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the following sections provide predicted data based on established principles and analysis of structurally similar compounds. This serves as a practical guide for researchers in confirming the identity and purity of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons, with typical coupling constants.

¹³C NMR: The carbon spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".[3]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.[4] The primary fragmentation pathway is likely the loss of the ethyl group to form a stable benzylic cation, followed by further fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic ring, including C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 700-500 cm⁻¹ range.[5]

Synthesis and Purification

A plausible synthetic route to this compound involves the bromination of 1-ethyl-2-fluorobenzene.[6] The directing effects of the fluorine (ortho, para-directing) and the ethyl group (ortho, para-directing) would favor the formation of the desired 4-bromo isomer, although a mixture of isomers is possible.

Alternatively, a Sandmeyer reaction starting from 3-ethyl-4-fluoroaniline offers a regioselective approach.[7][8] This involves the diazotization of the aniline followed by treatment with a copper(I) bromide.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Ethyl-2-fluorobenzene | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-ethyl-2-fluorobenzene

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-Bromo-1-ethyl-2-fluorobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the readily available starting material, 1-ethyl-2-fluorobenzene. Each stage of the synthesis—electrophilic nitration, reduction of the nitro group, and the Sandmeyer reaction—is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, ethyl, and fluoro groups on the benzene ring provides a versatile scaffold for further chemical modifications.

The synthetic pathway detailed herein has been designed for efficiency, scalability, and adherence to standard laboratory practices. The three-step sequence is as follows:

-

Nitration: Introduction of a nitro group at the C4 position of 1-ethyl-2-fluorobenzene via electrophilic aromatic substitution.

-

Reduction: Conversion of the nitro group to a primary amine, yielding 3-ethyl-4-fluoroaniline.

-

Sandmeyer Reaction: Diazotization of the aniline followed by substitution with a bromide ion to afford the final product, this compound.

This approach is predicated on the directing effects of the substituents on the benzene ring and the reliable transformations of the functional groups.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Nitration of 1-Ethyl-2-fluorobenzene

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 1-ethyl-2-fluorobenzene. The ethyl group is an activating, ortho, para-directing group, while the fluorine atom is a deactivating, yet also ortho, para-directing group. The nitration is expected to occur predominantly at the C4 position (para to the ethyl group and ortho to the fluorine group), as this position is sterically accessible and electronically activated by both substituents. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2]

Figure 2: Mechanism of electrophilic nitration.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 1-Ethyl-2-fluorobenzene | 124.15 | 0.1 | 12.4 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 30 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 0.11 | 7.0 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Saturated Sodium Bicarbonate | 84.01 | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 12.4 g (0.1 mol) of 1-ethyl-2-fluorobenzene to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding 7.0 mL of concentrated nitric acid to a separate flask containing 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-2-fluoro-4-nitrobenzene as a yellow oil. The product can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Reduction of 1-Ethyl-2-fluoro-4-nitrobenzene

Mechanistic Rationale

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method is the use of a metal in acidic media, such as iron in the presence of an electrolyte like ammonium chloride.[3] The iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, which is protonated by the mildly acidic solution. This method is often preferred in laboratory settings due to its efficiency and cost-effectiveness.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 1-Ethyl-2-fluoro-4-nitrobenzene | 169.15 | 0.08 (crude) | ~13.5 g |

| Iron powder | 55.84 | 0.24 | 13.4 g |

| Ammonium chloride | 53.49 | 0.4 | 21.4 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | 40 mL |

| Ethyl acetate | 88.11 | - | 150 mL |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 13.4 g (0.24 mol) of iron powder and 21.4 g (0.4 mol) of ammonium chloride in a mixture of 100 mL of ethanol and 40 mL of water.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Dissolve the crude 1-ethyl-2-fluoro-4-nitrobenzene (~13.5 g, 0.08 mol) in 20 mL of ethanol.

-

Add the solution of the nitro compound to the refluxing iron suspension dropwise over 30 minutes.

-

Continue to heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction's completion by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol (3 x 20 mL).

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 3-ethyl-4-fluoroaniline as a dark oil. This product is often of sufficient purity for the next step, but can be purified by vacuum distillation.

Step 3: Sandmeyer Bromination of 3-Ethyl-4-fluoroaniline

Mechanistic Rationale

The Sandmeyer reaction is a classic method for converting an aromatic amine into an aryl halide.[4][5][6] The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr in this case) at low temperatures to form a stable arenediazonium salt.[7] In the second stage, this diazonium salt is treated with a copper(I) bromide solution. The copper(I) catalyst facilitates the substitution of the diazonio group with a bromide ion, releasing nitrogen gas.[8]

Figure 3: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 3-Ethyl-4-fluoroaniline | 139.17 | 0.07 (crude) | ~9.7 g |

| Hydrobromic Acid (48%) | 80.91 | 0.28 | 32 mL |

| Sodium Nitrite | 69.00 | 0.077 | 5.3 g |

| Copper(I) Bromide | 143.45 | 0.084 | 12.0 g |

| Diethyl Ether | 74.12 | - | 100 mL |

Procedure:

-

In a 250 mL beaker, dissolve ~9.7 g (0.07 mol) of crude 3-ethyl-4-fluoroaniline in 32 mL of 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with stirring.

-

In a separate flask, dissolve 5.3 g (0.077 mol) of sodium nitrite in 15 mL of water and cool the solution to 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition. Stir for an additional 15 minutes at 0-5 °C.

-

In a separate 500 mL flask, dissolve 12.0 g (0.084 mol) of copper(I) bromide in 15 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the initial vigorous reaction subsides, warm the mixture to room temperature and then to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with 1 M NaOH (50 mL), followed by water (50 mL), and finally brine (50 mL).

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, this compound, can be purified by vacuum distillation to yield a colorless liquid.

Conclusion

The synthetic pathway described in this guide provides a reliable and well-documented method for the preparation of this compound. By leveraging fundamental reactions of aromatic chemistry, this three-step process offers a logical and efficient route for obtaining this valuable intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this compound and utilize it in their ongoing research and development endeavors.

References

-

Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. DOI: 10.1055/s-2007-983784. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Fluoro-3-phenylaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Hassan, J., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(58), 33791-33808. Retrieved from [Link]

- Google Patents. (n.d.). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.

-

Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1-ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Bromo-1-ethyl-2-fluorobenzene, a key building block in modern medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, detailed methodologies for its synthesis, and a thorough examination of its structural features through advanced spectroscopic techniques. Furthermore, it explores the reactivity of this versatile intermediate in pivotal cross-coupling reactions and discusses its applications in the development of novel therapeutic agents and functional materials. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utilization of this fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds, as well as the physicochemical characteristics of advanced materials.[1][3][4] this compound (Figure 1) has emerged as a particularly valuable synthetic intermediate due to its trifunctional nature, presenting opportunities for sequential and regioselective modifications. The presence of bromine, fluorine, and an ethyl group on the benzene ring allows for a diverse range of chemical transformations, making it a versatile scaffold for the construction of complex molecular architectures.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry. The key properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | PubChem[5] |

| Molecular Weight | 203.05 g/mol | PubChem[5] |

| CAS Number | 627463-18-7 | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Appearance | Solid or liquid | Sigma-Aldrich[6] |

| Purity | 98% | Sigma-Aldrich[6] |

| InChI Key | AFMZYBYSTYYOFO-UHFFFAOYSA-N | PubChem[7] |

| Boiling Point | 190-193 °C | ChemBK[8] |

| Density | 1.326 g/mL | ChemBK[8] |

| Solubility | Soluble in organic solvents such as benzene and ethanol. | ChemBK[8] |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. Below is a plausible synthetic pathway starting from the commercially available 4-ethyl-2-fluoroaniline.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar transformations and may require optimization.

Step 1: Diazotization of 4-Ethyl-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-ethyl-2-fluoroaniline (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Structural Analysis and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling constants will be observable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2975-2850 | Aliphatic C-H stretch (ethyl group) |

| 1600-1450 | Aromatic C=C ring stretch |

| 1250-1150 | C-F stretch |

| 700-500 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is widely used to form C-C bonds. This compound can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 4-position.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry

The introduction of the 1-ethyl-2-fluorophenyl moiety can significantly impact the biological activity and pharmacokinetic properties of drug candidates. [5]Halogenated benzoic acid derivatives, which can be synthesized from this building block, have shown a range of medicinal activities, including antimicrobial and anticancer properties. [9]

Materials Science

Fluorinated aromatic compounds are of great interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. [1][3]These properties make them suitable for applications in high-performance polymers, liquid crystals, and organic electronics. [1][3]While specific applications of this compound in materials are not extensively documented, its structural motifs are found in molecules investigated for their potential as molecular switches. [10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, structural analysis, and reactivity, offering a valuable resource for researchers in the field.

References

- The Growing Significance of Fluorinated Aromatic Compounds in M

-

Fluorinated Aromatic Compounds - ResearchGate. (URL: [Link])

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (URL: [Link])

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (URL: [Link])

-

This compound | C8H8BrF | CID 22641057 - PubChem. (URL: [Link])

-

4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem. (URL: [Link])

-

Modern synthetic methods for fluorine-substituted target molecules - PubMed. (URL: [Link])

-

1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem. (URL: [Link])

- Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs - Benchchem. (URL: not available)

-

This compound | 627463-18-7 | C8H8BrF | Appchem. (URL: [Link])

-

Figure 2. (A) Action spectra for the this compound... - ResearchGate. (URL: [Link])

-

1-bromo-4-ethyl-2-fluorobenzene - ChemBK. (URL: [Link])

-

4-Bromo-1-ethyl-2-methylbenzene | C9H11Br | CID 54346167 - PubChem. (URL: [Link])

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

-

sperctroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene - ResearchGate. (URL: [Link])

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

-

In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate - SciSpace. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 [sigmaaldrich.com]

- 7. 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-1-ethyl-2-fluorobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Bromo-1-ethyl-2-fluorobenzene, a key intermediate in pharmaceutical and materials science research. The unique substitution pattern of this halogenated aromatic compound presents a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both predictive data and field-proven insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈BrF) possesses a molecular weight of approximately 203.05 g/mol .[1] The strategic placement of the bromo, ethyl, and fluoro substituents on the benzene ring dictates its electronic environment and, consequently, its interaction with various spectroscopic probes. Understanding these interactions is paramount for unambiguous identification and quality control in synthetic applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating effect of the ethyl group, results in a well-resolved spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.25 - 7.35 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 4.5 |

| H-5 | 7.10 - 7.20 | ddd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 8.5 |

| H-6 | 6.95 - 7.05 | t | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5 |

| -CH₂- | 2.60 - 2.70 | q | J(CH₂-CH₃) ≈ 7.6 |

| -CH₃ | 1.15 - 1.25 | t | J(CH₃-CH₂) ≈ 7.6 |

Causality Behind Predictions:

-

Aromatic Region: The fluorine atom exhibits strong through-space and through-bond coupling with neighboring protons. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the meta proton (H-5) and the fluorine atom. The proton at the 6-position, also ortho to the fluorine, will show a triplet-like pattern due to similar coupling constants with the adjacent proton (H-5) and the fluorine. The proton para to the fluorine (H-5) will be a doublet of doublet of doublets, coupling to H-3, H-6, and the fluorine atom.

-

Aliphatic Region: The ethyl group will present as a classical quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual spin-spin coupling.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 3.0 seconds.

-

Spectral Width: 0 to 12 ppm.

-

-

Data Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached substituents, particularly the fluorine atom, which also introduces C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 (C-Et) | 125 - 130 | d, J ≈ 3-5 |

| C-2 (C-F) | 158 - 162 | d, J ≈ 240-250 |

| C-3 | 115 - 120 | d, J ≈ 20-25 |

| C-4 (C-Br) | 118 - 122 | d, J ≈ 5-7 |

| C-5 | 130 - 135 | d, J ≈ 3-5 |

| C-6 | 112 - 117 | d, J ≈ 20-25 |

| -CH₂- | 22 - 26 | s |

| -CH₃ | 13 - 16 | s |

Expert Insights:

-

The carbon directly attached to the fluorine atom (C-2) will exhibit the largest downfield shift and a significant one-bond C-F coupling constant.

-

The carbons ortho and para to the fluorine (C-1, C-3, and C-6) will show smaller, two- and three-bond C-F couplings.

-

The carbon bearing the bromine atom (C-4) will have its chemical shift influenced by both the bromine and its position relative to the other substituents.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 512 to 1024 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply a line broadening of 1.0 Hz, Fourier transform, and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is expected to be dominated by aromatic C-H and C=C stretching vibrations, aliphatic C-H stretching, and the characteristic C-F and C-Br stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2975 - 2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Strong |

| 1270 - 1200 | C-F Stretch | Strong |

| 600 - 500 | C-Br Stretch | Medium-Strong |

Trustworthiness of Protocol:

The following protocol ensures reproducible and high-quality IR spectra.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans co-added.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample spectrum.

-

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[2]

Predicted Mass Spectrum Fragmentation

| m/z | Ion | Comments |

| 202/204 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 173/175 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethylbenzenes. |

| 123 | [M - Br]⁺ | Loss of a bromine radical. |

| 94 | [M - Br - C₂H₅]⁺ | Subsequent loss of an ethyl radical after bromine loss. |

Authoritative Grounding: The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom, which is a key degradation path.[2] The cleavage of the bond beta to the aromatic ring is also a predominant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Introduction: Dilute the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

Visualization of Key Data

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts and coupling constants, key IR absorption bands, and expected mass spectral fragmentation patterns, provide a robust framework for the characterization of this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in analytical results. This comprehensive guide will aid researchers in the confident identification and quality assessment of this important chemical entity.

References

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

4-Bromo-1-ethyl-2-fluorobenzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-ethyl-2-fluorobenzene

Abstract

This compound is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—an activating ethyl group, a deactivating but ortho-, para-directing fluorine atom, and a reactive bromine atom—provides a rich and selective reactivity profile. This guide offers a comprehensive exploration of its core reactions, including palladium-catalyzed cross-coupling, formation of organometallic intermediates, and electrophilic aromatic substitution. By elucidating the mechanistic principles and providing field-tested protocols, this document serves as a practical resource for chemists aiming to leverage this compound in complex molecular synthesis.

Molecular Structure and Physicochemical Properties

This compound (C₈H₈BrF) is a substituted benzene derivative featuring three distinct functional groups that dictate its chemical behavior.[1][2] The interplay between the electronic and steric effects of these substituents allows for highly selective transformations, making it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | PubChem[1] |

| Molecular Weight | 203.05 g/mol | PubChem[1] |

| CAS Number | 627463-18-7 | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 190-193 °C | ChemBK[3] |

| Density | 1.326 g/mL | ChemBK[3] |

| SMILES | CCC1=C(C=C(C=C1)Br)F | PubChem[1] |

| InChIKey | DRYFVMRQRVFHOH-UHFFFAOYSA-N | PubChem[1] |

The bromine atom serves as the primary reactive site for a host of transformations, most notably metal-catalyzed cross-coupling and lithium-halogen exchange. The fluorine atom, due to the high strength of the C-F bond, is typically unreactive in these processes, offering a stable position for substitution that can enhance the metabolic stability or binding affinity of target molecules.[4][5] The ethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[6][7]

Core Reactivity Profile

The reactivity of this compound is dominated by transformations at the carbon-bromine (C-Br) bond, which is significantly weaker and more susceptible to oxidative addition by transition metals than the robust carbon-fluorine (C-F) bond.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this compound, enabling the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5] The reaction demonstrates excellent chemoselectivity, with the palladium catalyst preferentially undergoing oxidative addition into the weaker C-Br bond, leaving the C-F bond intact.[4]

Causality of Experimental Design: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst to the C-Br bond, the rate-determining step for many aryl halides.[4] This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos are often employed to accelerate both the oxidative addition and reductive elimination steps.[4]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for similar aryl bromides.[4][5]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable ligand, such as SPhos (0.02 mmol, 2 mol%).

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing aryl amines found in many pharmaceuticals.[8] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a phosphine ligand.[8][9]

Causality of Experimental Design: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the coordinated amine to form a palladium-amido complex.[10] The final, often rate-limiting, step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst. The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote efficient reductive elimination.[8]

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with a Generic Amine

This representative protocol is based on standard conditions for the amination of aryl bromides.[8]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.) to a dry Schlenk tube.

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Formation of Organometallic Intermediates

The C-Br bond can be selectively converted into a nucleophilic carbon center through the formation of Grignard or organolithium reagents.

Reaction with magnesium metal selectively forms the Grignard reagent at the C-Br position. The C-F bond is unreactive under these conditions.[11][12] This intermediate is a powerful carbon nucleophile that readily reacts with a variety of electrophiles.

Causality of Experimental Design: The reaction requires strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic sources, including water.[13] The magnesium surface often requires activation to remove the passivating oxide layer; common activators include iodine or 1,2-dibromoethane.[13] The reaction is an equilibrium on the magnesium surface, and slow addition of the aryl halide helps control the exothermic reaction and minimize side reactions like Wurtz coupling.[13]

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Protocol 3: Grignard Reagent Formation and Trapping with CO₂

This protocol is based on general procedures for preparing aryl Grignard reagents.[13][14]

-

Preparation: Rigorously dry all glassware. Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

-

Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium. Initiation is indicated by a color change and gentle reflux. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent should be used immediately.

-

Quenching: Cool the solution and pour it over crushed dry ice (solid CO₂). Allow it to warm to room temperature.

-

Workup: Quench the reaction by carefully adding aqueous HCl or NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and purify.

At low temperatures (typically -78 °C), treatment with an alkyllithium reagent like n-butyllithium (n-BuLi) results in a rapid and clean lithium-halogen exchange at the C-Br position.[15] This provides an alternative route to a potent aryl nucleophile.

Causality of Experimental Design: The reaction is performed at low temperature to prevent side reactions, such as elimination or reaction with the solvent (THF). The lithium-halogen exchange is generally much faster than competing reactions like directed ortho-lithiation adjacent to the fluorine atom.[15] The resulting aryllithium species is highly reactive and must be generated and used in situ under an inert atmosphere.

Protocol 4: Lithiation and Trapping with an Electrophile (DMF)

This protocol is adapted from a procedure for the lithiation of a similar substrate.[15]

-

Reaction Setup: To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 eq.) in anhydrous THF (0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Quenching: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 eq.), dropwise to the aryllithium solution at -78 °C.

-

Warming & Workup: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and purify by standard methods.

Electrophilic Aromatic Substitution (EAS)

While reactions at the C-Br bond are more common, the aromatic ring itself can undergo electrophilic substitution. The regiochemical outcome is determined by the combined directing effects of the three substituents.[6][16]

-

-CH₂CH₃ (Ethyl): An activating group that directs incoming electrophiles to the ortho and para positions (C2 and C6) via inductive and hyperconjugative electron donation.[6][7]

-

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is an ortho, para-director because of electron donation from its lone pairs via resonance (+M effect).[16][17]

-

-Br (Bromo): Similar to fluorine, bromine is deactivating (inductive withdrawal) but ortho, para-directing (resonance donation).[16]

Predicted Regioselectivity: The positions ortho to the ethyl group (C2 and C6) and ortho to the fluorine (C1 and C3) and bromine (C3 and C5) are the most likely sites of attack.

-

Position C3: This position is ortho to both the bromine and the fluorine, and meta to the ethyl group.

-

Position C5: This position is ortho to the bromine and meta to both the fluorine and ethyl groups.

-

Position C1: This position is occupied by the ethyl group.

-

Position C6: This position is ortho to the ethyl group but is sterically hindered by it.

Considering the combined effects, the most electronically activated and accessible positions for an incoming electrophile (E⁺) are C3 and C5 . The activating effect of the ethyl group is directed away from these positions, but the directing effects of the halogens converge on them. Steric hindrance from the ethyl group would likely disfavor substitution at C6.

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate.[18][19] this compound lacks such strong activation. The ethyl group is electron-donating, which further disfavors the reaction. Therefore, both the C-F and C-Br bonds are generally considered inert to SₙAr under standard thermal conditions.[18][20] While modern methods like organic photoredox catalysis can enable SₙAr on unactivated fluoroarenes, these are specialized conditions and not part of the compound's core reactivity profile.[20]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water).[1]

Conclusion

The reactivity of this compound is primarily centered on the versatile carbon-bromine bond. This functionality provides reliable and selective access to a wide array of transformations, including palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, as well as the formation of Grignard and organolithium reagents. The presence of the inert C-F bond and the directing influence of the ethyl group add further layers of synthetic utility, allowing for its strategic incorporation into complex molecules. A thorough understanding of the interplay between its functional groups is key to successfully employing this valuable building block in research and development.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.

- BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

-

Dykstra, K. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

-

University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

ChemBK. (2024). 1-bromo-4-ethyl-2-fluorobenzene - Introduction. ChemBK. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

-

Grych, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

-

Soderberg, T. (2022). 16.6 Nucleophilic Aromatic Substitution. OpenStax. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Chegg. (2022). Solved 7. The formation of a Grignard reagent from | Chegg.com. Chegg. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Appchem. Retrieved from [Link]

-

Vaddepalli, S. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

-

Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Save My Exams. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Chegg. (2015). 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4 - Chegg. Chegg. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]

- 12. chegg.com [chegg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals